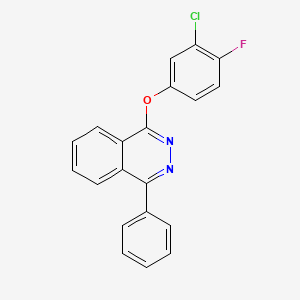

1-(3-Chloro-4-fluorophenoxy)-4-phenylphthalazine

Description

1-(3-Chloro-4-fluorophenoxy)-4-phenylphthalazine is a phthalazine derivative featuring a 3-chloro-4-fluorophenoxy group at position 1 and a phenyl group at position 4. Phthalazines are nitrogen-containing heterocycles widely studied for their applications in medicinal chemistry (e.g., phosphodiesterase (PDE) inhibition) and coordination chemistry (e.g., ligands for metal complexes) .

Properties

IUPAC Name |

1-(3-chloro-4-fluorophenoxy)-4-phenylphthalazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClFN2O/c21-17-12-14(10-11-18(17)22)25-20-16-9-5-4-8-15(16)19(23-24-20)13-6-2-1-3-7-13/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCQQBHWHFDGTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC(=C(C=C4)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-4-fluorophenoxy)-4-phenylphthalazine typically involves the following steps:

Starting Materials: The synthesis begins with 3-chloro-4-fluorophenol and 3-nitrophthalonitrile.

Reaction with Base: 3-chloro-4-fluorophenol is reacted with anhydrous potassium carbonate in dimethylformamide (DMF) under a nitrogen atmosphere at room temperature for about one hour.

Addition of 3-nitrophthalonitrile: 3-nitrophthalonitrile is then added dropwise to the reaction mixture while stirring is continued.

Cyclization: The resulting intermediate undergoes cyclization in the presence of a suitable catalyst, such as zinc chloride, in a solvent like N,N-dimethylaminoethanol (DMAE) containing a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chloro-4-fluorophenoxy)-4-phenylphthalazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: The major products include oxidized derivatives with additional oxygen-containing functional groups.

Reduction: The major products are reduced derivatives with hydrogen atoms replacing the chloro or fluoro groups.

Substitution: The major products are substituted derivatives with new functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

1-(3-chloro-4-fluorophenoxy)-4-phenylphthalazine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: The compound is used in the development of advanced materials, such as photoactive and electroactive materials.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-fluorophenoxy)-4-phenylphthalazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

The following analysis compares 1-(3-Chloro-4-fluorophenoxy)-4-phenylphthalazine with key analogs in terms of structure, synthesis, physical properties, and biological activity.

Physical and Spectroscopic Properties

Table 2: Physical Properties of Selected Compounds

Key Observations:

Biological Activity

1-(3-Chloro-4-fluorophenoxy)-4-phenylphthalazine is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. Its structural characteristics suggest a variety of biological activities, making it a candidate for further research in pharmacology and toxicology.

Chemical Structure and Properties

The compound is classified under phthalazine derivatives, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 300.74 g/mol. The presence of the chloro and fluoro substituents on the aromatic ring enhances its lipophilicity, potentially influencing its interaction with biological targets.

Antitumor Activity

Research has shown that phthalazine derivatives exhibit significant antitumor properties. A study focusing on various 1-phenyl-4-substituted phthalazine derivatives indicated that modifications to the phenyl group could enhance cytotoxicity against cancer cell lines. The specific activity of this compound in this context remains to be thoroughly investigated, but its structural analogs demonstrate promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

The mechanism by which phthalazine derivatives exert their biological effects often involves interference with cellular signaling pathways. For example, they may inhibit key enzymes involved in cell proliferation or induce oxidative stress leading to cell death. The specific molecular targets for this compound have not been fully elucidated but are likely similar to those identified for related compounds.

In Vitro Studies

In vitro studies have demonstrated that phthalazine derivatives can inhibit the proliferation of various cancer cell lines. For instance, a study reported that certain derivatives showed IC50 values in the micromolar range against breast cancer cells, indicating effective cytotoxicity . Further exploration into the specific effects of this compound could provide insights into its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that the substitution pattern on the phthalazine core significantly influences biological activity. Compounds with electron-withdrawing groups such as chloro and fluoro have been associated with enhanced potency against tumor cells. This suggests that this compound may exhibit similar or improved activity compared to other known derivatives.

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.